Cas no 682804-85-9 ((2E)-3-cyclooctylprop-2-enoic acid)

(2E)-3-cyclooctylprop-2-enoic acid 化学的及び物理的性質
名前と識別子
-
- AKOS006280280
- EN300-1457157
- 682804-85-9
- SCHEMBL9743609
- (2E)-3-cyclooctylprop-2-enoic acid
-
- インチ: 1S/C11H18O2/c12-11(13)9-8-10-6-4-2-1-3-5-7-10/h8-10H,1-7H2,(H,12,13)/b9-8+
- InChIKey: OINOQZZPOVBWBM-CMDGGOBGSA-N
- ほほえんだ: OC(/C=C/C1CCCCCCC1)=O
計算された属性
- せいみつぶんしりょう: 182.130679813g/mol
- どういたいしつりょう: 182.130679813g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 177
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
(2E)-3-cyclooctylprop-2-enoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1457157-2500mg |
(2E)-3-cyclooctylprop-2-enoic acid |
682804-85-9 | 2500mg |
$1370.0 | 2023-09-29 | ||
Enamine | EN300-1457157-10000mg |
(2E)-3-cyclooctylprop-2-enoic acid |
682804-85-9 | 10000mg |
$3007.0 | 2023-09-29 | ||
Enamine | EN300-1457157-100mg |
(2E)-3-cyclooctylprop-2-enoic acid |
682804-85-9 | 100mg |
$615.0 | 2023-09-29 | ||
Enamine | EN300-1457157-50mg |
(2E)-3-cyclooctylprop-2-enoic acid |
682804-85-9 | 50mg |
$587.0 | 2023-09-29 | ||
Enamine | EN300-1457157-250mg |
(2E)-3-cyclooctylprop-2-enoic acid |
682804-85-9 | 250mg |
$642.0 | 2023-09-29 | ||
Enamine | EN300-1457157-5000mg |
(2E)-3-cyclooctylprop-2-enoic acid |
682804-85-9 | 5000mg |
$2028.0 | 2023-09-29 | ||
Enamine | EN300-1457157-500mg |
(2E)-3-cyclooctylprop-2-enoic acid |
682804-85-9 | 500mg |
$671.0 | 2023-09-29 | ||
Enamine | EN300-1457157-1.0g |
(2E)-3-cyclooctylprop-2-enoic acid |
682804-85-9 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1457157-1000mg |
(2E)-3-cyclooctylprop-2-enoic acid |
682804-85-9 | 1000mg |
$699.0 | 2023-09-29 |
(2E)-3-cyclooctylprop-2-enoic acid 関連文献
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
(2E)-3-cyclooctylprop-2-enoic acidに関する追加情報
Introduction to (2E)-3-cyclooctylprop-2-enoic acid (CAS No. 682804-85-9)
(2E)-3-cyclooctylprop-2-enoic acid, identified by its CAS number 682804-85-9, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the class of enoic acids, characterized by its unique structural properties and potential biological activities. The presence of a cyclooctyl group in its molecular structure imparts distinct characteristics that make it a subject of interest for various scientific applications.
The molecular formula of (2E)-3-cyclooctylprop-2-enoic acid is C12H20O2, reflecting its composition of 12 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms. The compound exhibits a trans configuration at the double bond, as indicated by the (2E) prefix in its name. This structural feature contributes to its reactivity and interaction with biological targets, making it a valuable candidate for further investigation in drug discovery and material science.
In recent years, there has been a growing interest in exploring the pharmacological potential of (2E)-3-cyclooctylprop-2-enoic acid. Research has demonstrated that this compound possesses unique chemical properties that could be leveraged in the development of novel therapeutic agents. Specifically, studies have highlighted its ability to interact with various enzymatic and cellular targets, suggesting potential applications in treating inflammatory diseases, neurological disorders, and other conditions where modulating biological pathways is crucial.
One of the most compelling aspects of (2E)-3-cyclooctylprop-2-enoic acid is its structural diversity, which allows for modifications that can enhance its bioavailability and target specificity. Researchers have been particularly interested in synthesizing derivatives of this compound that exhibit improved pharmacokinetic profiles while maintaining or enhancing biological activity. These efforts have led to the identification of several promising candidates that are currently undergoing further investigation in preclinical studies.
The cyclooctyl group in the molecular structure of (2E)-3-cyclooctylprop-2-enoic acid plays a critical role in determining its interactions with biological systems. This bulky group can influence both the solubility and binding affinity of the compound, making it an attractive scaffold for drug design. Additionally, the presence of a double bond provides a site for functionalization, allowing chemists to introduce various substituents that can fine-tune the compound's properties.
Recent advancements in computational chemistry have enabled more efficient screening of compounds like (2E)-3-cyclooctylprop-2-enoic acid for potential therapeutic applications. By leveraging high-throughput virtual screening techniques, researchers can rapidly identify molecules that exhibit desirable biological activities. This approach has been particularly useful in identifying novel scaffolds for drug development and has accelerated the discovery process significantly.
In addition to its pharmaceutical applications, (2E)-3-cyclooctylprop-2-enoic acid has shown promise in material science research. Its unique structural properties make it a suitable candidate for developing new materials with enhanced mechanical strength and thermal stability. These attributes are particularly valuable in industries where high-performance materials are required, such as aerospace and automotive manufacturing.
The synthesis of (2E)-3-cyclooctylprop-2-enoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Researchers have developed several synthetic routes that utilize readily available starting materials and mild reaction conditions. These methods have been instrumental in facilitating further studies on the compound's properties and applications.
Evaluation of the toxicological profile of (2E)-3-cyclooctylprop-2-enoic acid is essential for assessing its safety and potential clinical use. Preliminary studies have indicated that the compound exhibits low toxicity at moderate doses, suggesting its potential as a safe candidate for further development. However, comprehensive toxicological assessments are still ongoing to fully characterize its safety profile.
The future prospects for (2E)-3-cyclooctylprop-2-enoic acid appear promising, with ongoing research focused on elucidating its mechanisms of action and exploring new applications. As our understanding of this compound grows, it is likely to play an increasingly important role in both pharmaceuticals and material science. Collaborative efforts between chemists, biologists, and pharmacologists will be crucial in realizing these potential applications.
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